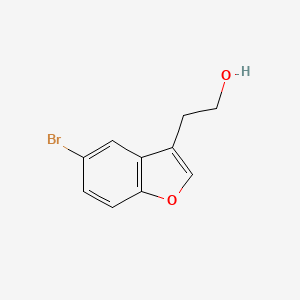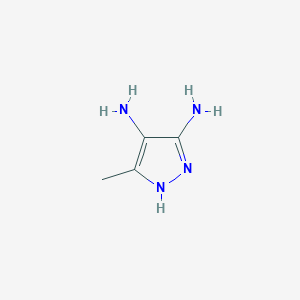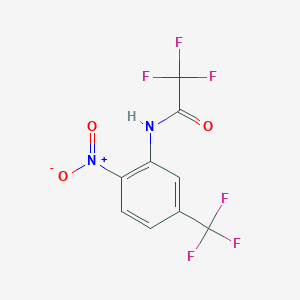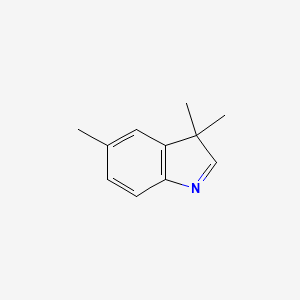
3-Benzofuranethanol, 5-bromo-
Descripción general
Descripción
3-Benzofuranethanol, 5-bromo- is a brominated derivative of benzofuranethanol. Benzofuran is a heterocyclic aromatic organic compound consisting of fused benzene and furan rings. The presence of the bromine atom at the 5-position of the benzofuran ring structure imparts unique chemical and physical properties to the compound.
Synthetic Routes and Reaction Conditions:
Bromination of Benzofuranethanol: The compound can be synthesized by the bromination of benzofuranethanol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where benzofuranethanol is first converted to its diazonium salt, followed by reaction with bromine to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of 3-Benzofuranethanol, 5-bromo- typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as benzofurandione derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of benzofuranethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzofurandione derivatives.
Reduction: Benzofuranethanol.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Benzofuranethanol, 5-bromo- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives.
Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has explored its use in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Benzofuranethanol, 5-bromo- exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparación Con Compuestos Similares
2-Bromobenzofuran
4-Bromobenzofuran
2,5-Dibromobenzofuran
3-Bromobenzofuran
This detailed overview provides a comprehensive understanding of 3-Benzofuranethanol, 5-bromo-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(5-bromo-1-benzofuran-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVKYLDTSSFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310090 | |
| Record name | 5-Bromo-3-benzofuranethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-86-0 | |
| Record name | 5-Bromo-3-benzofuranethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200204-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-benzofuranethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)





![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)



